Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides†
CrystEngComm Pub Date: 2023-06-01 DOI: 10.1039/D3CE00385J
Abstract
Novel selenodiazolium salts derived from the reaction between 2-pyridylselenyl reagents and cyanamides are described and fully characterized. Eight adducts were studied by means of single crystal structural analysis, which revealed the presence of four-center N⋯Se interactions for some of them with an estimated interaction energy of −3.9 kcal mol−1, as revealed by theoretical calculations. Importantly, the reaction mechanism between nitriles of the general formulae RCN (R = Me, Ph, Br, CCl3, Me2N, Ph(H)N) and 2-pyridylchalcogenyl halides 2-PyChX (Ch = Se, Te; X = Cl, Br) was investigated by theoretical methods, which suggested the asynchronous cycloaddition nature of the process.
![Graphical abstract: Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides](http://scimg.chem960.com/usr/1/D3CE00385J.jpg)
![Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides†](https://scimg.chem960.com/usr/1/D3CE00385J.jpg)
Recommended Literature
- [1] An efficient strategy for circulating tumor cell detection: surface-enhanced Raman spectroscopy
- [2] Strain-based chemical sensing using metal–organic framework nanoparticles†
- [3] Photophysical properties of izomeric N-chlorobenzyl substituted (E)-2′ (3′-or 4′)-hydroxy-4-stilbazolium chlorides in alcohols†
- [4] Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: synthesis of quinazolines by trapping of ammonia†
- [5] A ZIF-67 derived Co3O4 dodecahedron shaped microparticle electrode based extended gate field-effect transistor for non-enzymatic glucose detection towards the diagnosis of diabetes mellitus†
- [6] Virtual and augmented reality immersive molecular simulations: general discussion
- [7] Theoretical modeling of the valence UV spectra of 1,2,3-triazine and uracil in solution
- [8] A sustainable polymer and coating system based on renewable raw materials†
- [9] On the origin of the blocking effect of grain-boundaries on proton transport in yttrium-doped barium zirconates
- [10] Rational design of a highly efficient Pt/graphene–Nafion® composite fuel cell electrode architecture†